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Compound of Interest

Compound Name:
5-Methoxy-1H-benzo[D]imidazole-

2-carbaldehyde

Cat. No.: B1419511 Get Quote

An In-depth Technical Guide to 5-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde for

Advanced Research and Development

Introduction: The Benzimidazole Scaffold in Modern
Drug Discovery
The benzimidazole ring system, a fusion of benzene and imidazole, is classified as a

"privileged scaffold" in medicinal chemistry. This designation is reserved for molecular

frameworks that can bind to a wide range of biological targets, leading to diverse

pharmacological activities. The natural occurrence of a benzimidazole derivative, 5,6-dimethyl-

1-(α-D-ribofuranosyl) benzimidazole, as a key component of vitamin B12, first highlighted its

biological significance.[1][2] Since this discovery, synthetic benzimidazole derivatives have

become cornerstones in pharmaceutical development, leading to blockbuster drugs such as

the proton-pump inhibitors omeprazole and pantoprazole, the anthelmintic albendazole, and

the antihypertensive telmisartan.[3][4]

This guide focuses on a specific, highly valuable derivative: 5-Methoxy-1H-
benzo[d]imidazole-2-carbaldehyde. The strategic placement of the methoxy group at the 5-

position and a reactive carbaldehyde (aldehyde) group at the 2-position makes this molecule a

versatile intermediate for constructing complex, biologically active compounds, particularly in

the fields of oncology and virology.[5][6]
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Compound Profile and Physicochemical Properties
A precise understanding of a compound's fundamental properties is critical for its effective use

in synthesis and development.

Chemical Name: 5-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde

Synonyms: 5-Methoxy-2-formylbenzimidazole

CAS Number: 1245533-31-0

Chemical Structure:

Table 1: Physicochemical and Computed Properties

Property Value Source

Molecular Formula C₉H₈N₂O₂ N/A

Molecular Weight 176.17 g/mol N/A

Appearance
Expected to be an off-white to

pale yellow solid

General observation for similar

compounds

XLogP3 (Lipophilicity) ~1.5 - 2.0 (Predicted) [7]

Hydrogen Bond Donors 1 (imidazole N-H) [7]

Hydrogen Bond Acceptors
3 (imidazole N, methoxy O,

aldehyde O)
[7]

Reactivity

The aldehyde group is a key

electrophilic center,

susceptible to nucleophilic

attack. The imidazole N-H is

weakly acidic.

Standard chemical principles

Synthesis and Mechanistic Considerations
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The most direct and widely adopted method for synthesizing 2-substituted benzimidazoles is

the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine

with an aldehyde or carboxylic acid.[1][8] For the target compound, this involves the

cyclocondensation of 4-methoxy-1,2-phenylenediamine with an appropriate two-carbon

aldehyde equivalent.

Recommended Synthetic Pathway
The reaction of 4-methoxy-1,2-phenylenediamine with a glyoxal derivative (often protected as

an acetal or in the form of a bisulfite adduct) in the presence of an oxidizing agent provides an

efficient route. Sodium metabisulfite (Na₂S₂O₅) is a particularly effective reagent as it serves as

both a source for the aldehyde equivalent and a mild oxidizing agent to facilitate the final

aromatization step.[5][6]

Causality in Experimental Design:
Starting Materials: 4-methoxy-1,2-phenylenediamine is chosen for the inherent methoxy

group at the desired position.

Reagent Choice (Na₂S₂O₅): In aqueous or alcoholic media, sodium metabisulfite can react

with aldehydes to form bisulfite adducts. In this synthesis, it facilitates the controlled

condensation and subsequent oxidative cyclization required to form the aromatic

benzimidazole ring, avoiding over-oxidation or side reactions.[5]

Solvent: Ethanol or a similar protic solvent is ideal as it effectively dissolves the diamine

starting material and facilitates the ionic steps of the mechanism.

Visualizing the Synthesis Workflow
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Caption: Synthetic workflow for 5-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde.

Detailed Experimental Protocol
This protocol is a representative method based on established literature procedures for

analogous compounds.[5][9]

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux

condenser, add 4-methoxy-1,2-phenylenediamine (1.38 g, 10 mmol) and ethanol (50 mL).

Stir until the diamine is fully dissolved.

Reagent Addition: Add sodium metabisulfite (Na₂S₂O₅) (1.90 g, 10 mmol) to the solution.

Condensation: Add a 40% aqueous solution of glyoxal (1.45 g, 10 mmol) dropwise to the

mixture over 15 minutes.

Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase
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of ethyl acetate/hexane (1:1).

Workup: After completion, cool the mixture to room temperature. A precipitate should form.

Pour the mixture into 100 mL of ice-cold water and stir for 30 minutes to ensure complete

precipitation.

Isolation and Purification: Filter the solid product using a Büchner funnel, wash thoroughly

with cold water (3 x 20 mL), and dry under vacuum. The crude product can be further purified

by recrystallization from an ethanol/water mixture to yield the final compound as a pure solid.

Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic

techniques. The expected data provides a self-validating system for researchers to confirm the

identity and purity of their synthesized material.

Table 2: Predicted Spectroscopic Data
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Technique Expected Observations

¹H NMR

δ 9.8-10.0 ppm (s, 1H): Aldehyde proton (-

CHO), highly deshielded. δ 7.0-7.7 ppm (m, 3H):

Aromatic protons on the benzimidazole ring. δ

3.8-3.9 ppm (s, 3H): Methoxy protons (-OCH₃).

δ 12.0-13.0 ppm (br s, 1H): Imidazole N-H

proton (may be broad or exchangeable with

D₂O).

¹³C NMR

δ ~185 ppm: Aldehyde carbonyl carbon (C=O).

δ ~155-160 ppm: Aromatic carbon attached to

the methoxy group (C-OCH₃). δ ~145-150 ppm:

C2 carbon of the benzimidazole ring. δ ~100-

140 ppm: Remaining aromatic carbons. δ ~55

ppm: Methoxy carbon (-OCH₃).

FT-IR (cm⁻¹)

~3300-3100 cm⁻¹: N-H stretching (broad).

~1680-1695 cm⁻¹: C=O stretching of the

aldehyde (strong, sharp). ~1620, 1500 cm⁻¹:

C=N and C=C stretching in the aromatic ring.

~1250 cm⁻¹: C-O stretching of the aryl ether.

Mass Spec (ESI+) [M+H]⁺: m/z 177.06

Note: NMR chemical shifts (δ) are predicted for a DMSO-d₆ solvent and are approximate.[10]

[11][12]

Reactivity and Applications in Drug Discovery
The true value of 5-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde lies in its utility as a

synthetic intermediate. The aldehyde group is a versatile chemical handle for elaboration into

more complex structures.

Key Chemical Transformations
Schiff Base Formation: The aldehyde readily condenses with primary amines (R-NH₂) to

form imines (Schiff bases). This is a cornerstone reaction for creating libraries of compounds
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for biological screening, as the resulting imine linkage is often found in potent enzyme

inhibitors.[13][14]

Reductive Amination: A two-step or one-pot reaction where the initially formed imine is

reduced (e.g., with NaBH₄ or NaBH(OAc)₃) to a stable secondary amine. This allows for the

flexible introduction of various amine-containing side chains.

Wittig Reaction: Reaction with phosphorus ylides allows for the extension of the carbon

chain at the C2 position, forming alkenes.

Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid (a key functional

group for interacting with biological targets) or reduced to a primary alcohol.

Visualizing Derivatization Pathwaysdot
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.mdpi.com/1422-8599/2021/3/M1273
https://pubs.aip.org/aip/acp/article-pdf/doi/10.1063/5.0023101/13984927/050017_1_online.pdf
https://www.benchchem.com/product/b1419511?utm_src=pdf-body-img
https://www.benchchem.com/product/b1419511?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1419511?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

2. benchchem.com [benchchem.com]

3. Bot Verification [rasayanjournal.co.in]

4. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery -
PubMed [pubmed.ncbi.nlm.nih.gov]

5. pubs.acs.org [pubs.acs.org]

6. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as
Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

7. 5-Methoxy-1H-benzo[D]imidazole-2-carbonitrile | C9H7N3O | CID 83433349 - PubChem
[pubchem.ncbi.nlm.nih.gov]

8. ace.as-pub.com [ace.as-pub.com]

9. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-
(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer
agents - PMC [pmc.ncbi.nlm.nih.gov]

10. rsc.org [rsc.org]

11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

12. researchgate.net [researchgate.net]

13. mdpi.com [mdpi.com]

14. pubs.aip.org [pubs.aip.org]

To cite this document: BenchChem. [5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde CAS
number and structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1419511#5-methoxy-1h-benzo-d-imidazole-2-
carbaldehyde-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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